4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-bromophenyl group. Its molecular formula is C₂₄H₁₆BrN₄O₃, with a calculated molecular weight of ~489.33 g/mol (similar to structurally related compounds in ).
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-6-8-15(13-14)28-23(29)17-10-3-2-9-16(17)20(26-28)22-25-21(27-30-22)18-11-4-5-12-19(18)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAFJQGQCMKAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the phthalazinone moiety. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, potentially altering its chemical and biological properties .
Scientific Research Applications
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: Its aromatic and heterocyclic nature may contribute to the development of new materials with specific electronic or optical properties.
Pharmaceuticals: The compound can be used as a building block for synthesizing more complex molecules with potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromophenyl and Methylphenyl Substituents
4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methylphenyl)Phthalazin-1(2H)-one ()
- Key Differences: Bromine at the para-position of the oxadiazole phenyl ring and a para-methyl group on the phthalazinone.
- The para-methyl group could increase symmetry, possibly enhancing crystallinity.
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one ()
Substituent Variations on the Phthalazinone Ring
2-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4-(4-Methoxyphenyl)Phthalazin-1(2H)-one ()
- Key Differences: A methylene linker between the oxadiazole and phthalazinone, and a 4-methoxyphenyl substituent.
- Properties : Molecular weight = 489.33 g/mol, logP = 4.42, polar surface area = 66.08 Ų.
- The linker adds flexibility, which might modulate biological activity.
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one ()
Impact of Heterocyclic and Bulky Substituents
2-(o-Tolyl)-4-(3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)Phthalazin-1(2H)-one ()
- Key Differences: Dual ortho-methylphenyl (o-tolyl) groups on both the phthalazinone and oxadiazole.
- Implications : Increased lipophilicity (logP ~5.0 estimated) and steric hindrance, which could reduce solubility but improve membrane permeability.
4-[3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one ()
- Implications : The dimethyl groups enhance lipophilicity and may stabilize π-π stacking interactions in biological targets.
Biological Activity
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H13BrN4O2
- Molecular Weight : 445.26822 g/mol
- CAS Number : 1291840-23-7
Synthesis
The compound can be synthesized through various methods, including conventional and ultrasonic irradiation techniques. The synthetic route typically involves the formation of the oxadiazole ring followed by the attachment of the phthalazinone moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, a study reported its anti-proliferative effects against human liver (HepG2) and breast (MCF-7) cancer cell lines. The compound exhibited significant cytotoxicity while sparing normal fibroblast cells (WI-38), indicating selective activity against cancerous cells .
Mechanisms of Action :
- Cell Cycle Arrest : The compound was found to induce cell cycle arrest in the G1 phase.
- Apoptosis Induction : It triggered apoptosis as evidenced by increased expression of p53 and caspase 3 proteins.
- Enzyme Inhibition : The compound inhibited key enzymes such as MAPK and Topoisomerase II at submicromolar concentrations, which are crucial for cancer cell proliferation .
Antimicrobial Activity
Phthalazine derivatives, including this compound, have shown promising antimicrobial activity. A study demonstrated that derivatives with similar structures were effective against various bacterial strains, suggesting that this compound may also possess antimicrobial properties worth exploring further .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
